![molecular formula C12H6S3 B14143827 1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione CAS No. 91384-92-8](/img/structure/B14143827.png)
1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione is a chemical compound with the molecular formula C12H6S3 and a molecular weight of 246.37 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thiopyran ring and two dithione groups. It has a melting point of 225°C and a predicted boiling point of 453.2°C .
Vorbereitungsmethoden
The synthesis of 1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione typically involves the reaction of naphthalene derivatives with sulfur-containing reagents under controlled conditions. One common method includes the cyclization of naphthalene-1,8-dithiol with carbon disulfide in the presence of a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithione groups to thiol groups using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione involves its interaction with molecular targets through its thiopyran and dithione groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved in its biological effects are still under investigation, but it is believed to interfere with cellular redox processes and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione can be compared with similar compounds such as:
1H,3H-Naphtho[1,8-cd]pyran-1,3-dione: This compound has a similar naphthalene and pyran ring structure but lacks the dithione groups, making it less reactive in certain chemical reactions.
1H,3H-Naphtho[1,8-cd]pyran-1-one: This compound also shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its dithione groups, which confer distinct reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
91384-92-8 |
|---|---|
Molekularformel |
C12H6S3 |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
3-thiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dithione |
InChI |
InChI=1S/C12H6S3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H |
InChI-Schlüssel |
QQSPONDSXWRHIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=S)SC(=S)C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14143745.png)
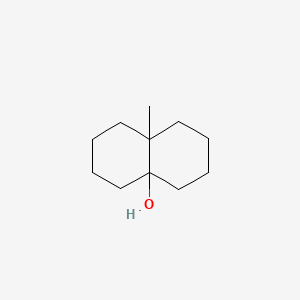
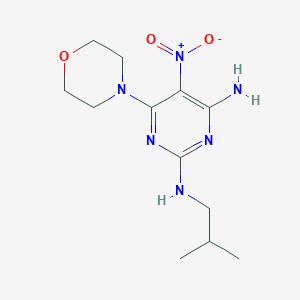
![3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B14143763.png)
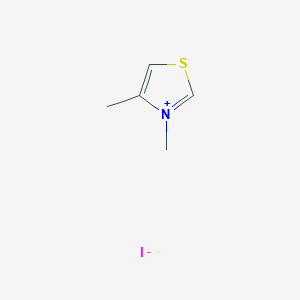
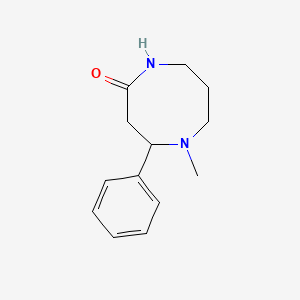

![{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B14143805.png)

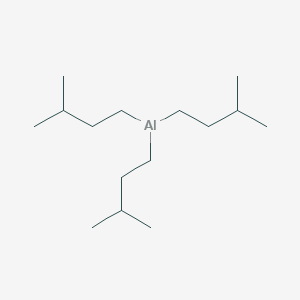
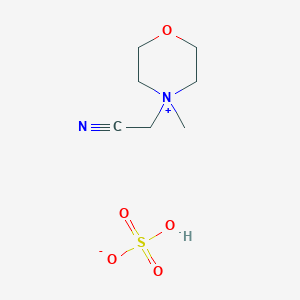
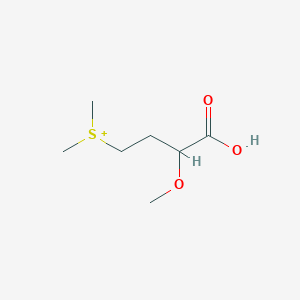
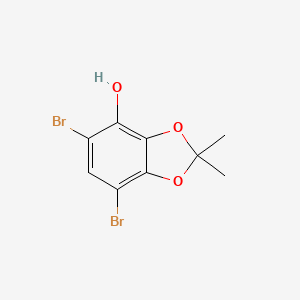
![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
